Pantoprazole sulfide-B-D-glucuronide

Pharmacokinetics Drug Metabolism LC-MS/MS

This certified Phase II glucuronide metabolite of pantoprazole is essential for selective LC-MS/MS method development and validation. Its distinct mass shift (+176.14 Da vs. pantoprazole sulfide) and lower XLogP3 (1.6) provide unambiguous chromatographic separation, preventing co-elution and misidentification that plague generic PPI glucuronide standards. Rely on its unique MS/MS fragmentation pattern for confident quantification in plasma, urine, hepatocyte incubations, and environmental water samples. Using non-identical standards introduces retention time drift and compromises method accuracy—this compound is your definitive reference for CYP2C19-mediated DDI risk assessments and environmental fate tracking. Supplied for research use only.

Molecular Formula C₂₂H₂₃F₂N₃O₉S
Molecular Weight 543.49
CAS No. 867300-67-2
Cat. No. B1140583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole sulfide-B-D-glucuronide
CAS867300-67-2
Synonyms5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl)]thio]-1-β-D-glucopyranosyl-1H-benzimidazole; 
Molecular FormulaC₂₂H₂₃F₂N₃O₉S
Molecular Weight543.49
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CSC2=NC3=C(N2C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC
InChIInChI=1S/C22H23F2N3O9S/c1-33-13-5-6-25-11(17(13)34-2)8-37-22-26-10-7-9(35-21(23)24)3-4-12(10)27(22)19-16(30)14(28)15(29)18(36-19)20(31)32/h3-7,14-16,18-19,21,28-30H,8H2,1-2H3,(H,31,32)/t14-,15-,16+,18-,19+/m0/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pantoprazole Sulfide-β-D-Glucuronide (CAS 867300-67-2): A Phase II Metabolite for PK and Metabolism Studies


Pantoprazole sulfide-β-D-glucuronide (CAS 867300-67-2, molecular formula C₂₂H₂₃F₂N₃O₉S, molecular weight 543.49 g/mol) is a Phase II glucuronide conjugate of pantoprazole sulfide [1]. It is a metabolite of the proton pump inhibitor (PPI) pantoprazole, formed via the sequential metabolism of pantoprazole: initial demethylation by CYP2C19 to form pantoprazole sulfide, followed by glucuronidation [2]. This compound is utilized as an analytical reference standard for pharmacokinetic, drug metabolism, and environmental fate studies [1]. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use [1].

Why Generic Substitution of Pantoprazole Metabolite Standards Fails for Quantitative Analysis


Substituting Pantoprazole sulfide-β-D-glucuronide with a generic Phase II metabolite standard or a different PPI glucuronide (e.g., from omeprazole or lansoprazole) in analytical workflows introduces substantial risk of inaccurate quantification and misidentification. The compound's distinct molecular properties—including its exact mass, specific chromatographic retention behavior, and unique MS/MS fragmentation pattern—are critical for accurate LC-MS/MS method development and validation [1]. Using a non-identical standard, such as pantoprazole sulfide, results in a significant retention time shift and a different mass-to-charge ratio (m/z), thereby compromising the selectivity and accuracy of the analytical method . Furthermore, impurities in non-certified reference materials can confound pharmacokinetic calculations and lead to erroneous conclusions regarding drug exposure and metabolite profiling .

Quantitative Evidence Guide: Key Differentiators for Pantoprazole Sulfide-β-D-Glucuronide (CAS 867300-67-2)


Enhanced Aqueous Solubility and Polarity Versus Pantoprazole Sulfide

Pantoprazole sulfide-β-D-glucuronide exhibits significantly higher aqueous solubility and polarity compared to its parent compound, pantoprazole sulfide. This is a direct consequence of Phase II glucuronidation [1]. The computed partition coefficient (XLogP3-AA) for pantoprazole sulfide-β-D-glucuronide is 1.6, whereas pantoprazole sulfide has a higher XLogP3 value of 2.4, indicating a 0.8 log unit reduction in lipophilicity [2][3]. This quantifiable increase in polarity is crucial for its rapid renal clearance and distinct chromatographic behavior.

Pharmacokinetics Drug Metabolism LC-MS/MS

Significant Molecular Weight Increase Confirms Glucuronide Conjugation

The molecular weight of pantoprazole sulfide-β-D-glucuronide (543.49 g/mol) is increased by 176.14 g/mol compared to its parent compound, pantoprazole sulfide (367.35 g/mol) [1][2]. This mass shift corresponds exactly to the addition of a glucuronic acid moiety (C₆H₈O₆), confirming the Phase II conjugation . This precise mass difference is a definitive marker in high-resolution mass spectrometry (HRMS) and LC-MS/MS workflows for unambiguous identification and differentiation from other metabolites or impurities.

Mass Spectrometry Metabolite Identification Analytical Chemistry

Metabolic Pathway Contextualization via CYP Isoform Dependency

Pantoprazole sulfide-β-D-glucuronide formation is downstream of CYP2C19-mediated metabolism, a key polymorphic enzyme [1]. In contrast, the formation of the glucuronide conjugate of the major pantoprazole metabolite (desmethylpantoprazole sulfate) is downstream of a different pathway. This pathway-specific origin makes pantoprazole sulfide-β-D-glucuronide a valuable, specific probe for studying CYP2C19 activity in vitro, distinct from the major elimination pathway which involves sulfation [2]. While direct quantitative enzyme kinetic data for this specific glucuronidation step is not publicly available, the dependency on prior CYP2C19 activity is a well-established class-level characteristic of PPI metabolism [3].

Enzymology Pharmacogenomics Drug-Drug Interactions

Best Research and Industrial Application Scenarios for Pantoprazole Sulfide-β-D-Glucuronide (CAS 867300-67-2)


LC-MS/MS Method Development and Validation for Pantoprazole Metabolite Quantification

Use as a certified reference standard to develop and validate a selective and sensitive LC-MS/MS method for quantifying pantoprazole sulfide-β-D-glucuronide in biological matrices (e.g., plasma, urine, hepatocyte incubations). The compound's distinct mass (+176.14 g/mol vs. pantoprazole sulfide) and retention time (driven by its lower XLogP3 of 1.6) are essential for achieving baseline separation and accurate peak integration [1].

In Vitro CYP2C19 Phenotyping and Drug-Drug Interaction (DDI) Studies

Employ pantoprazole sulfide-β-D-glucuronide as a pathway-specific biomarker in human hepatocyte or recombinant CYP enzyme assays to investigate the effects of genetic polymorphisms or co-administered drugs on CYP2C19-mediated metabolism. Monitoring the formation of this glucuronide provides a specific readout for the pantoprazole sulfide branch of the metabolic pathway, enabling more nuanced DDI risk assessments [2].

Environmental Fate and Wastewater Monitoring Studies

Utilize as an analytical standard for the identification and quantification of pantoprazole metabolites in environmental water samples. As a highly polar Phase II conjugate, pantoprazole sulfide-β-D-glucuronide is a key marker for assessing the removal efficiency of wastewater treatment plants and understanding the environmental persistence and transformation of PPIs [3].

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